4-bromo-8aH-phthalazin-1-one
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Overview
Description
4-Bromo-8aH-phthalazin-1-one is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. Phthalazine derivatives are known for their significant biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8aH-phthalazin-1-one typically involves the bromination of phthalazin-1-one. One common method includes the reaction of phthalazin-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8aH-phthalazin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives with different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which have been studied for their potential pharmacological activities .
Scientific Research Applications
4-Bromo-8aH-phthalazin-1-one has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 4-bromo-8aH-phthalazin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.
Pathways Involved: It also affects the signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
4-Bromo-8aH-phthalazin-1-one can be compared with other phthalazinone derivatives:
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,6H |
InChI Key |
CKJORGFAOZAJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(N=NC2=O)Br)C=C1 |
Origin of Product |
United States |
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